molecular formula C23H17N3OS B2809630 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide CAS No. 921163-03-3

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide

Cat. No.: B2809630
CAS No.: 921163-03-3
M. Wt: 383.47
InChI Key: IDUVLFXDTFSVPM-UHFFFAOYSA-N
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Description

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole moiety, a phenyl ring, and a naphthamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide typically involves the reaction of 3-methylimidazo[2,1-b]thiazole with a phenyl derivative and a naphthamide precursor. One common method involves the use of α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation at 300 W or thermal heating at 90°C . This method is efficient and environmentally friendly, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis and green chemistry principles, such as the use of PEG-400, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthoquinones, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b]thiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects against cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of imidazo[2,1-b]thiazole, phenyl, and naphthamide groups makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-15-14-28-23-25-21(13-26(15)23)17-8-4-9-18(12-17)24-22(27)20-11-5-7-16-6-2-3-10-19(16)20/h2-14H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUVLFXDTFSVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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